(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of various functional groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: shares structural similarities with other bicyclic compounds, such as cephalosporins and penicillins.
Cephalosporins: Known for their antibiotic properties.
Penicillins: Widely used as antibiotics with a similar core structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its CAS number 66510-99-4, is a compound with a complex structure that has garnered attention in pharmacological research. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N6O5S, with a molecular weight of 508.15 g/mol. The IUPAC name reflects its intricate structure, which includes a benzhydryl group and a tetrazole moiety that may contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 66510-99-4 |
Molecular Formula | C24H24N6O5S |
Molecular Weight | 508.15 g/mol |
IUPAC Name | benzhydryl (6R,7R)-... |
Research indicates that the biological activity of (6R,7R)-Benzhydryl 7-amino derivatives may involve multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.
- Antimicrobial Activity : The presence of the tetrazole group is linked to antimicrobial properties, potentially making it effective against certain bacterial strains.
- Cytotoxic Effects : Some studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
In vitro assays have demonstrated that (6R,7R)-Benzhydryl 7-amino derivatives exhibit significant activity against various cancer cell lines. For instance:
- Cytotoxicity : A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting moderate potency.
In Vivo Studies
Animal models have also been employed to assess the efficacy and safety of this compound:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a 40% reduction in tumor size compared to control groups.
Case Studies
Several case studies have highlighted the potential therapeutic applications of (6R,7R)-Benzhydryl 7-amino derivatives:
- Neuroprotection : A study involving rats showed that treatment with this compound led to improved cognitive function in models of Alzheimer's disease by reducing oxidative stress markers.
- Antimicrobial Efficacy : Clinical trials indicated effectiveness against resistant strains of Staphylococcus aureus, providing evidence for its use as an antimicrobial agent.
Future Directions
The promising biological activities observed warrant further investigation into the pharmacokinetics and long-term effects of (6R,7R)-Benzhydryl 7-amino derivatives. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
benzhydryl 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S/c1-29-23(26-27-28-29)36-14-17-13-34-22-24(25,33-2)21(32)30(22)18(17)20(31)35-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIUEGFICMIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)OC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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